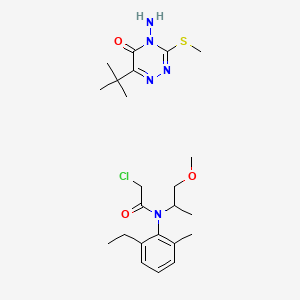
Cotoran multi
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metribuzin-metolachlor mixture is a combination of two herbicides, metribuzin and metolachlor, used primarily for weed control in agricultural settings. Metribuzin is a triazinone herbicide, while metolachlor is a chloroacetanilide herbicide. This mixture is effective in controlling a wide range of broadleaf and grass weeds, providing both pre-emergence and early post-emergence control .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metribuzin: The synthesis of metribuzin involves the reaction of 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5-one with various reagents under controlled conditions.
Metolachlor: Metolachlor is synthesized through the reaction of 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl) acetamide with appropriate reagents.
Industrial Production Methods
Industrial production of metribuzin and metolachlor involves large-scale chemical synthesis using batch or continuous processes. These methods ensure high yield and purity of the final product, which is then formulated into various herbicidal products .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Metribuzin undergoes oxidation to form various metabolites, including desamino-diketo-metribuzin.
Reduction: Reduction reactions can convert metribuzin into its amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Metribuzin-metolachlor mixture has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study herbicide interactions and degradation pathways.
Biology: Employed in studies on plant physiology and weed resistance mechanisms.
Medicine: Investigated for potential effects on non-target organisms and environmental health.
Industry: Widely used in agricultural practices for effective weed management, contributing to increased crop yields
Mechanism of Action
The mechanism of action of metribuzin involves inhibition of photosynthesis by blocking the electron transport chain in photosystem II. This leads to the production of reactive oxygen species, causing cellular damage and plant death . Metolachlor inhibits cell division by interfering with the synthesis of very long-chain fatty acids, which are essential for cell membrane formation . Together, these herbicides provide a synergistic effect, enhancing weed control efficacy .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The metribuzin-metolachlor mixture is unique due to its dual mode of action, providing both pre-emergence and post-emergence control of a wide range of weeds. This combination also offers improved resistance management and extended residual control compared to single herbicides .
Properties
CAS No. |
60747-23-1 |
|---|---|
Molecular Formula |
C23H36ClN5O3S |
Molecular Weight |
498.1 g/mol |
IUPAC Name |
4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one;2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C15H22ClNO2.C8H14N4OS/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4;1-8(2,3)5-6(13)12(9)7(14-4)11-10-5/h6-8,12H,5,9-10H2,1-4H3;9H2,1-4H3 |
InChI Key |
BGPCECYRUDNLPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C.CC(C)(C)C1=NN=C(N(C1=O)N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















